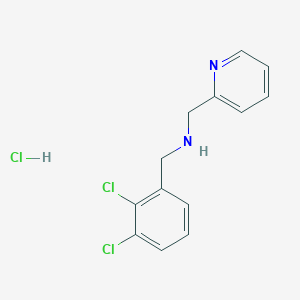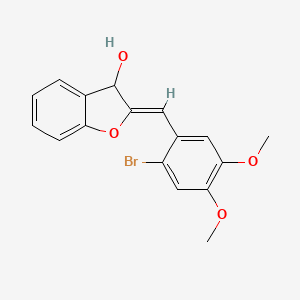![molecular formula C18H19N3O4S B5500735 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B5500735.png)
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-thiophenecarboxamide involves multi-step reactions that yield complex structures. For example, the synthesis of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide indicates the intricate steps needed to create such compounds, utilizing spectral analysis and X-ray diffraction studies for structure establishment (Sharma et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant insights into their potential interactions and stability. For instance, crystallographic studies have provided details on the monoclinic space group, indicating the presence of N–H···S, C–H···O, and N–H···O hydrogen bonds, along with π···π interactions between the rings, which are critical for the stability of these molecules (Sharma et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are characterized by their ability to form stable structures through various interactions. The synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, as an example, involve reactions that lead to compounds with significant antimicrobial activity, showcasing the chemical versatility and potential applications of these molecules (Spoorthy et al., 2021).
Physical Properties Analysis
The physical properties, such as crystal structure and stability, are crucial for understanding the potential applications of these compounds. The crystal structure of related compounds, determined by X-ray diffraction, reveals their intricate molecular arrangements and the role of hydrogen bonding and π interactions in their stability, which can significantly affect their physical properties and applications (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties of these compounds are influenced by their molecular structure, which dictates their reactivity and interaction with other molecules. Studies on compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide showcase the detailed chemical properties analysis, including reactivity and potential biological activities, providing a foundation for further research and application development (Prabhuswamy et al., 2016).
Scientific Research Applications
Anticancer Activities
Compounds containing oxadiazole and thiophene moieties have been extensively studied for their anticancer properties. For example, a series of substituted benzamides, which share some structural similarities with the compound of interest, demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). This suggests potential for the compound to be explored in the context of anticancer research, given its structural features.
Antimicrobial and Antioxidant Properties
Related research has also highlighted the antimicrobial and antioxidant properties of compounds featuring oxadiazole and thiophene groups. For instance, derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones exhibited good antibacterial and potent antioxidant activities, suggesting a potential for similar compounds to be utilized in the development of new antimicrobial and antioxidant agents (Karanth et al., 2019).
Molecular Structure and Crystallography
The molecular structure and crystallographic analysis of compounds containing 1,3,4-oxadiazole and thiophene rings have been subjects of interest, indicating the importance of these studies in understanding the properties and potential applications of these compounds. A study on the crystal structure of a similar compound provided insights into its molecular arrangement and stability, which is crucial for designing compounds with desired physical and chemical properties (Prabhuswamy et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-4-21(18(22)15-6-5-9-26-15)11-16-19-17(20-25-16)12-7-8-13(23-2)14(10-12)24-3/h5-10H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETLBIWGFGHRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500660.png)
![N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B5500671.png)
![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5500673.png)
![rel-(3S,4S)-4-(dimethylamino)-1-[2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5500680.png)
![N-[3-(2-furyl)-1-methylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5500686.png)
![8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5500698.png)
![2-(ethoxymethyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5500714.png)
![methyl ({5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5500729.png)

![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5500747.png)

